molecular formula C17H16F3N3O2 B6015658 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Katalognummer B6015658
Molekulargewicht: 351.32 g/mol
InChI-Schlüssel: YDUMPCKZPWJSRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TTP488, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions. This compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.

Wirkmechanismus

The exact mechanism of action of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activation of microglia, a type of immune cell in the brain that is involved in inflammation and the development of neurodegenerative diseases. By inhibiting microglia activation, this compound may reduce inflammation and protect nerve cells from damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of amyloid beta in the brain, reduce inflammation, and protect nerve cells from damage. In human studies, this compound has been shown to be well-tolerated and safe, with no significant side effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments is its ability to selectively target microglia activation, which may make it a useful tool for studying the role of microglia in various medical conditions. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of this compound's potential therapeutic applications in other medical conditions, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and other organs.

Synthesemethoden

The synthesis of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide involves a multi-step process that includes the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 2-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 3-phenylpropanoyl chloride to produce this compound. The final product is obtained through recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, multiple sclerosis, and cancer. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of the disease. In multiple sclerosis, this compound has been studied for its ability to reduce inflammation and protect nerve cells from damage. In cancer, this compound has been shown to inhibit the growth and spread of cancer cells.

Eigenschaften

IUPAC Name

1-(3-phenylpropanoylamino)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-8-4-5-9-14(13)21-16(25)23-22-15(24)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMPCKZPWJSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.